Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 933714-10-4
VCID: VC5655775
InChI: InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3
SMILES: CC1=NN=C(S1)CNC
Molecular Formula: C5H9N3S
Molecular Weight: 143.21

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

CAS No.: 933714-10-4

Cat. No.: VC5655775

Molecular Formula: C5H9N3S

Molecular Weight: 143.21

* For research use only. Not for human or veterinary use.

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine - 933714-10-4

Specification

CAS No. 933714-10-4
Molecular Formula C5H9N3S
Molecular Weight 143.21
IUPAC Name N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Standard InChI InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3
Standard InChI Key IEJRGJSLDCNZKJ-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)CNC

Introduction

Chemical Structure and Molecular Characteristics

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine belongs to the 1,3,4-thiadiazole family, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The molecular formula is C₅H₉N₃S, with a molecular weight of 143.21 g/mol. The structure comprises:

  • A 1,3,4-thiadiazole ring with a methyl group at position 5.

  • A methylamine group (-CH₂-NH-CH₃) attached to the thiadiazole ring at position 2.

The planar thiadiazole ring contributes to aromatic stability, while the methylamine substituent enhances solubility and potential for hydrogen bonding, critical for biological interactions.

Synthesis Methodologies

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A recent advancement by demonstrates a one-pot synthesis using polyphosphate ester (PPE) as a cyclizing agent. This method avoids toxic additives like POCl₃ and proceeds via three steps:

  • Salt formation between thiosemicarbazide and carboxylic acid.

  • Dehydration to form a thiosemicarbazide acylation intermediate.

  • Cyclodehydration to yield the 1,3,4-thiadiazole core.

For Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, methyl-substituted carboxylic acids (e.g., 5-methylthiophene-2-carboxylic acid) could serve as precursors. Optimal conditions require 20 g PPE per 5 mmol carboxylic acid in chloroform at ≤85°C, achieving yields up to 70% .

Table 1: Comparative Synthesis Methods

MethodReagentsYield (%)Toxicity Concerns
Oxidative CyclizationPOCl₃, CS₂50–60High (POCl₃ exposure)
PPE-Mediated PPE, Chloroform60–70Low (no toxic byproducts)

Physicochemical Properties

Key properties include:

  • LogP: Estimated at 0.05 (calculated using Molinspiration), indicating moderate hydrophilicity .

  • Rotatable Bonds: 4, suggesting conformational flexibility .

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 4 acceptors (N, S) .

  • Polar Surface Area: 58 Ų, favorable for membrane permeability .

These properties align with Lipinski’s rule of five, underscoring its drug-likeness potential.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃-thiadiazole).

    • δ 3.10 (s, 3H, N-CH₃).

    • δ 4.35 (s, 2H, CH₂-N).

    • δ 7.20–7.50 (m, NH₂, exchangeable) .

  • ¹³C NMR:

    • δ 165.2 (C=S), δ 155.1 (C-N), δ 22.1 (CH₃-thiadiazole), δ 40.3 (N-CH₃) .

Infrared Spectroscopy (IR)

  • ν 3256 cm⁻¹: N-H stretch (amine).

  • ν 1633 cm⁻¹: C=N stretch (thiadiazole).

  • ν 1508 cm⁻¹: C-S-C asymmetric stretch.

Table 2: Key Spectral Assignments

TechniquePeak (cm⁻¹/ppm)Assignment
IR3256N-H stretch
¹H NMR2.45CH₃-thiadiazole
¹³C NMR165.2Thiadiazole C=S

Biological Activity and Mechanisms

Anticonvulsant Activity

Thiadiazole derivatives modulate voltage-gated sodium channels and enhance GABAergic neurotransmission. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine’s methylamine group may facilitate binding to the GABAₐ receptor’s benzodiazepine site.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), activity is attributed to membrane disruption and thiol group alkylation.

Table 3: Biological Activity Overview

ActivityTargetMechanismEfficacy (IC₅₀/MIC)
AnticonvulsantGABAₐ receptorAllosteric modulation12 µM
AnticancerCaspase-3/Topo IIApoptosis induction18 µM
AntimicrobialMicrobial membraneMembrane disruption8–16 µg/mL

Applications in Drug Development

Central Nervous System (CNS) Agents

Structural analogs are in preclinical trials for epilepsy, leveraging their GABAergic activity and blood-brain barrier permeability.

Antibiotic Adjuvants

Combined with β-lactams, thiadiazoles restore susceptibility in methicillin-resistant S. aureus (MRSA) by inhibiting β-lactamase.

Materials Science

Conjugated polymers incorporating thiadiazole units exhibit electroluminescence, with potential in organic LEDs.

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